![molecular formula C23H14N2O4S B2662769 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 423750-55-4](/img/structure/B2662769.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their diverse biological activities . They can be found in various natural or synthetic drug compounds and display a variety of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazol-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The ring systems are essentially planar, with r.m.s. deviations for the benzothiazole and chromene .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are often analyzed using IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of the compound have shown significant antimicrobial activity. A study by Gadhave et al. (2022) focused on the design, synthesis, and evaluation of coumarin-based benzothiazole derivatives, highlighting their antioxidant and antibacterial potential against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that certain derivatives, particularly 7a for antioxidant and 7f for antibacterial activities, could serve as lead molecules for future investigations in these areas (Gadhave et al., 2022).
Anticancer Activity
Another area of interest is the anticancer properties of related compounds. For instance, compounds designed from the core structure of "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide" have been evaluated for their efficacy against various cancer cell lines. These studies underscore the potential of these compounds as therapeutic agents in oncology, providing a foundation for further research in drug development for cancer treatment.
Chemical Sensors
The compound and its derivatives have also been explored as chemosensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives to investigate their recognition properties for cyanide anions. Their study revealed that these compounds could serve as effective sensors for cyanide in environmental and biological systems, showcasing a novel application in chemical sensing (Wang et al., 2015).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for steel in acidic environments. Their research demonstrated that these compounds provide significant protection against corrosion, offering a promising approach for extending the lifespan of metal structures in industrial applications (Hu et al., 2016).
作用機序
While the exact mechanism of action for “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is not specified, benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They have shown the highest IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .
将来の方向性
Benzothiazole derivatives have been the subject of ongoing research due to their diverse biological activities . They have potential applications in organic and medicinal chemistry . Future research may focus on exploring these applications further and developing new synthesis methods for benzothiazole derivatives .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-14(12-15(18)22-25-17-6-2-4-8-20(17)30-22)24-21(27)16-11-13-5-1-3-7-19(13)29-23(16)28/h1-12,26H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFACIAJAAFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

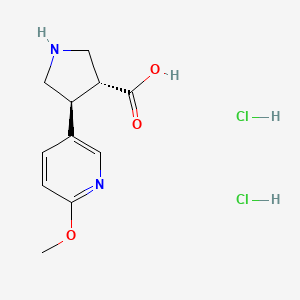
![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2662688.png)
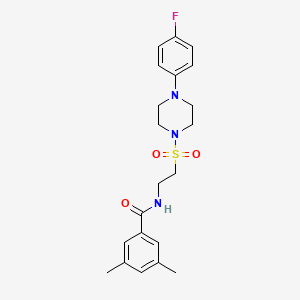
![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)
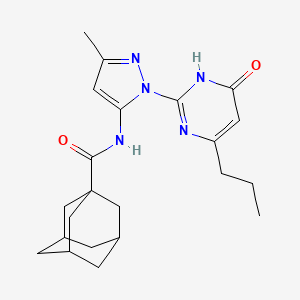

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)
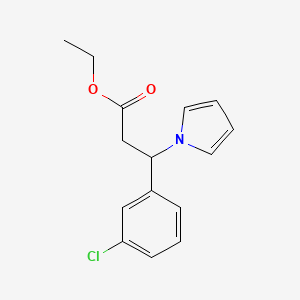
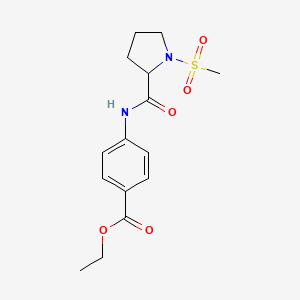

![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)